REACTION_CXSMILES
|
[C:1]([O:9][CH2:10][CH2:11][CH2:12][CH3:13])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[N:4][CH:3]=1.O.[C:15](O)(=[O:17])[CH3:16]>N1C=CC=CC=1>[C:15]([C:3]1[CH:2]=[CH:7][CH:6]=[CH:5][N:4]=1)(=[O:17])[CH3:16].[C:1]([O:9][CH2:10][CH2:11][CH2:12][CH3:13])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[N:4][CH:3]=1
|
Name
|
|
Quantity
|
3 g
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
104 g
|
Type
|
reactant
|
Smiles
|
C(C1=CN=CC=C1)(=O)OCCCC
|
Name
|
|
Quantity
|
162 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
606 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
catalyst
|
Quantity
|
15 mL
|
Type
|
catalyst
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
CUSTOM
|
Details
|
operating at 405° C
|
Reaction Time |
63 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C1=NC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30 g |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CN=CC=C1)(=O)OCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 26 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([O:9][CH2:10][CH2:11][CH2:12][CH3:13])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[N:4][CH:3]=1.O.[C:15](O)(=[O:17])[CH3:16]>N1C=CC=CC=1>[C:15]([C:3]1[CH:2]=[CH:7][CH:6]=[CH:5][N:4]=1)(=[O:17])[CH3:16].[C:1]([O:9][CH2:10][CH2:11][CH2:12][CH3:13])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[N:4][CH:3]=1
|
Name
|
|
Quantity
|
3 g
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
104 g
|
Type
|
reactant
|
Smiles
|
C(C1=CN=CC=C1)(=O)OCCCC
|
Name
|
|
Quantity
|
162 g
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
606 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
catalyst
|
Quantity
|
15 mL
|
Type
|
catalyst
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
CUSTOM
|
Details
|
operating at 405° C
|
Reaction Time |
63 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C1=NC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30 g |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CN=CC=C1)(=O)OCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 26 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |